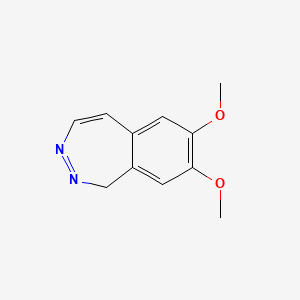
Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate is a complex chemical compound that combines potassium, vanadium, pyridine-2-carboxylate, and peroxide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate typically involves the reaction of potassium salts with oxovanadium compounds and pyridine-2-carboxylate in the presence of hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process involves:
- Dissolving potassium salts and oxovanadium compounds in an aqueous solution.
- Adding pyridine-2-carboxylate to the solution.
- Introducing hydrogen peroxide to the mixture to facilitate the formation of diperoxide groups.
- Allowing the reaction to proceed under controlled temperature and pH conditions.
- Isolating the product by filtration and drying.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated control systems for temperature and pH, and efficient filtration and drying techniques to obtain the compound in high purity and yield.
化学反应分析
Types of Reactions
Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of peroxide groups.
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: The pyridine-2-carboxylate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or amines.
Major Products Formed
Oxidation: Formation of higher oxidation state vanadium compounds.
Reduction: Formation of lower oxidation state vanadium compounds.
Substitution: Formation of new coordination complexes with substituted ligands.
科学研究应用
Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coatings and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate involves its interaction with molecular targets and pathways. The compound can:
Oxidize substrates: The peroxide groups facilitate the transfer of oxygen atoms to substrates, leading to oxidation reactions.
Inhibit enzymes: The vanadium center can interact with enzyme active sites, inhibiting their activity.
Generate reactive oxygen species (ROS): The compound can produce ROS, which can induce oxidative stress in biological systems.
相似化合物的比较
Similar Compounds
Oxovanadium complexes: Compounds containing vanadium-oxygen bonds, such as vanadyl sulfate.
Pyridine carboxylate complexes: Compounds with pyridine-2-carboxylate ligands, such as pyridine-2,6-dicarboxylate complexes.
Peroxide complexes: Compounds containing peroxide groups, such as hydrogen peroxide complexes.
Uniqueness
Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate is unique due to its combination of potassium, vanadium, pyridine-2-carboxylate, and peroxide groups. This unique combination imparts distinct chemical properties, making it a versatile compound for various applications in catalysis, materials science, and medicinal chemistry.
属性
分子式 |
C6H8K2NO9V-3 |
|---|---|
分子量 |
367.27 g/mol |
IUPAC 名称 |
dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate |
InChI |
InChI=1S/C6H5NO2.2K.2O2.2H2O.O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;;;/h1-4H,(H,8,9);;;;;2*1H2;;/q;2*+1;2*-2;;;;/p-1 |
InChI 键 |
PEYZFTZGLJFPRG-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=NC(=C1)C(=O)[O-].O.O.[O-][O-].[O-][O-].O=[V].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)
![2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium](/img/structure/B13832133.png)

![methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate](/img/structure/B13832157.png)




![3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)


![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)

![[(1R,3Z,5R,7S,9R,10Z,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate](/img/structure/B13832208.png)
